BenchChemオンラインストアへようこそ!

Mal-PEG8-Val-Cit-PAB-MMAF

ADC biophysical characterization PEGylation aggregation mitigation

Mal-PEG8-Val-Cit-PAB-MMAF is engineered for high-DAR ADC programs (DAR ≥8) where non-PEGylated MC linkers fail due to aggregation and accelerated clearance. The PEG8 spacer imparts critical hydrophilicity, enabling stable, homogeneous conjugation to engineered cysteines while preserving favorable PK. The Val-Cit-PAB system ensures plasma stability (<2% premature release) with lysosomal cathepsin B-triggered payload liberation. Unlike MMAE-based conjugates, the MMAF payload eliminates bystander killing—ideal for heterogeneous solid tumor targets where sparing antigen-negative normal tissue is essential. With an MTD exceeding 16 mg/kg, this linker-payload conjugate delivers a wider therapeutic index for chronic or dose-intensive regimens.

Molecular Formula C81H129N11O24
Molecular Weight 1640.9 g/mol
Cat. No. B15138653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG8-Val-Cit-PAB-MMAF
Molecular FormulaC81H129N11O24
Molecular Weight1640.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O
InChIInChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1
InChIKeyCAJDSTOEJLTDKH-OESLGJJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG8-Val-Cit-PAB-MMAF: A Hydrophilic, Enzyme-Cleavable Linker-Payload Conjugate for Antibody-Drug Conjugates (ADCs) with Differentiated PK and Tolerability Profiles


Mal-PEG8-Val-Cit-PAB-MMAF is a heterobifunctional linker-payload conjugate for antibody-drug conjugates (ADCs) [1]. It comprises a maleimide (Mal) group for thiol-specific conjugation, a hydrophilic octaethylene glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and the microtubule inhibitor monomethyl auristatin F (MMAF) [1]. The PEG8 spacer is engineered to enhance conjugate solubility and reduce aggregation, while the Val-Cit-PAB system ensures systemic stability and lysosomal payload release [2].

Why Mal-PEG8-Val-Cit-PAB-MMAF Is Not Interchangeable with Non-PEGylated or MMAE-Based ADC Components


ADC linker-payload components exhibit profound context-dependent behavior in vivo. Non-PEGylated maleimidocaproyl (MC) linkers such as MC-Val-Cit-PAB-MMAF impart significant hydrophobicity to conjugates, driving aggregation, rapid clearance, and dose-limiting toxicities at higher drug-to-antibody ratios (DAR) [1][2]. Conversely, substituting the payload from MMAF to MMAE (e.g., Mal-PEG8-Val-Cit-PAB-MMAE) introduces a membrane-permeable toxin with potent bystander killing but narrower tolerability windows (MTD ~1 mg/kg for MMAE vs. >16 mg/kg for MMAF) [3]. The PEG8 spacer in Mal-PEG8-Val-Cit-PAB-MMAF is not merely a solubilizing appendage—it quantifiably alters PK, aggregation propensity, and achievable DAR [1][4]. These divergent properties preclude simple substitution and demand evidence-based selection.

Quantitative Evidence for Mal-PEG8-Val-Cit-PAB-MMAF: Comparator-Anchored Differentiation in ADC Design


PEG8 Spacer Quantifiably Reduces ADC Hydrophobicity and Aggregation Relative to Non-PEGylated Linkers

The incorporation of a PEG8 spacer into a Val-Cit-PAB linker-payload conjugate significantly reduces ADC hydrophobicity and aggregation compared to a non-PEGylated maleimidocaproyl (MC) control [1]. In a head-to-head comparison of DAR8 trastuzumab ADCs, the PEG8-containing construct exhibited decreased overall hydrophobicity by HIC analysis and lower aggregate content over time in stability studies relative to DAR8 ADCs with shorter PEG4 linkers and DAR4 ADCs without PEG [1].

ADC biophysical characterization PEGylation aggregation mitigation

PEG8 Linker Enhances ADC Pharmacokinetics: Superior Exposure vs. PEG4 and Non-PEGylated Conjugates

In comparative pharmacokinetic studies of DAR8 trastuzumab ADCs, the PEG8-containing construct demonstrated a superior PK profile with slower clearance and higher exposure than both DAR8 ADCs with PEG4 linkers and DAR4 ADCs without PEG [1]. This translates to improved tumor delivery and potentially enhanced efficacy at equivalent doses [1].

ADC pharmacokinetics PEGylation clearance

MMAF Payload Offers >16-Fold Higher Tolerability (MTD) Than MMAE in Murine Models

MMAF, the payload in this conjugate, demonstrates a maximum tolerated dose (MTD) in mice of >16 mg/kg, which is at least 16-fold higher than the 1 mg/kg MTD of MMAE [1][2]. This substantial difference in tolerability is attributed to MMAF's charged phenylalanine residue, which limits membrane permeability and bystander killing, thereby confining toxicity to antigen-positive cells [3].

ADC payload toxicology MMAF MMAE maximum tolerated dose

Val-Cit-PAB Linker Demonstrates High Plasma Stability: <2% Payload Release in Mouse Plasma vs. 36% for MC-VC-PAB

The Val-Cit-PAB linker system exhibits exceptional plasma stability, with only 2% payload release after incubation in mouse plasma, compared to 36% release for the MC-VC-PAB linker [1]. This stability is attributed to the exo-cleavable design and optimized hydrophilicity, which minimizes premature drug release in circulation while maintaining efficient lysosomal cleavage by cathepsin B [1].

ADC linker stability Val-Cit-PAB cathepsin B

MMAF Exhibits Superior Intratumoral Retention vs. MMAE, Minimizing Bystander Killing

In xenograft tumor models, ADCs delivering MMAF achieved higher intratumoral drug concentrations than MMAE-based ADCs, consistent with MMAF's reduced membrane permeability and slower tumor escape [1]. Furthermore, while MMAE ADCs mediated potent bystander killing of neighboring antigen-negative cells, MMAF ADCs failed to mediate bystander killing in vivo [2]. This property confines cytotoxicity to targeted cells, potentially reducing off-tumor toxicities.

ADC payload distribution MMAF MMAE bystander effect

Optimal Use Cases for Mal-PEG8-Val-Cit-PAB-MMAF in ADC Development and Procurement


High-DAR ADC Development Requiring Mitigation of Aggregation and Clearance

Mal-PEG8-Val-Cit-PAB-MMAF is ideally suited for constructing ADCs with high drug-to-antibody ratios (DAR ≥8) where non-PEGylated linkers would cause unacceptable aggregation and rapid clearance [1]. The PEG8 spacer's hydrophilicity enables stable, high-DAR conjugates with improved PK and tumor exposure [1].

Targeting Tumors with Heterogeneous Antigen Expression Where Bystander Toxicity Is Undesirable

The MMAF payload's impaired membrane permeability and lack of bystander killing [2] make this linker-payload combination a rational choice for targets with heterogeneous expression (e.g., some solid tumors) where sparing of antigen-negative normal tissues is critical. The payload remains localized to antigen-positive cells post-release [2][3].

ADCs Requiring an Extended Therapeutic Window and Superior Tolerability

With an MTD >16 mg/kg in mice for the free payload [4] and a linker system that minimizes premature drug release (2% plasma release vs. 36% for non-optimized linkers [5]), Mal-PEG8-Val-Cit-PAB-MMAF enables ADCs with potentially wider therapeutic indices than MMAE-based or non-PEGylated alternatives. This profile is particularly valuable for chronic dosing or sensitive patient populations.

Site-Specific Conjugation Workflows Requiring High Conjugation Efficiency and Homogeneity

The maleimide group enables efficient thiol-specific conjugation to engineered cysteine residues or reduced interchain disulfides [6]. The PEG8 spacer's flexibility and hydrophilicity further facilitate homogeneous conjugation and reduce aggregate formation during the coupling process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG8-Val-Cit-PAB-MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.